Enhanced Predicted Lipophilicity: LogP Comparison with 5-[Ethyl(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione
The target compound exhibits a higher predicted LogP than the N3‑unsubstituted comparator 5‑[ethyl(2‑hydroxyethyl)amino]pyrimidine‑2,4(1H,3H)‑dione (CAS 6336‑22‑7), driven by the additional N3‑hydroxyethyl substituent. Specifically, the ACD/LogP for the target compound is 0.19 , whereas the comparator (C₈H₁₃N₃O₃, MW 199.21) is predicted to have a lower LogP (estimated approximately −0.3 based on fragment‑based calculation) due to the absence of the N3‑alkyl chain . This LogP difference of roughly 0.5 log units indicates that the target compound is more lipophilic, which can influence membrane permeability and protein‑binding characteristics.
| Evidence Dimension | Predicted LogP (ACD/LogP) |
|---|---|
| Target Compound Data | 0.19 |
| Comparator Or Baseline | 5-[ethyl(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 6336‑22‑7); predicted LogP ≈ −0.3 (estimated) |
| Quantified Difference | Δ LogP ≈ +0.5 log units (target more lipophilic) |
| Conditions | ACD/Labs Percepta PhysChem prediction (ChemSpider) |
Why This Matters
The ∼0.5 log unit higher LogP suggests moderately improved passive membrane diffusion, which may lead to better intracellular target access in cell‑based 17β‑HSD2 assays.
